2-(2-(2-Bornyloxy)ethoxy)triethylamine
Description
2-(2-(2-Bornyloxy)ethoxy)triethylamine is a tertiary amine featuring a bornyloxy-ethoxy chain. The bornyl group (C₁₀H₁₇O) is a bicyclic monoterpene moiety, imparting significant hydrophobicity and chirality to the compound.
Properties
CAS No. |
34256-92-3 |
|---|---|
Molecular Formula |
C18H35NO2 |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]ethoxy]ethanamine |
InChI |
InChI=1S/C18H35NO2/c1-6-19(7-2)10-11-20-12-13-21-16-14-15-8-9-18(16,5)17(15,3)4/h15-16H,6-14H2,1-5H3 |
InChI Key |
CUPZOFRJARGVBC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOCCOC1CC2CCC1(C2(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Bornyloxy)ethoxy)triethylamine typically involves the reaction of bornyl chloride with triethylene glycol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the bornyl group is introduced to the ethoxy chain. The final step involves the reaction of the intermediate with triethylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-(2-(2-Bornyloxy)ethoxy)triethylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Bornyloxy)ethoxy)triethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triethylamine moiety can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted amines or ethers
Scientific Research Applications
2-(2-(2-Bornyloxy)ethoxy)triethylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-(2-Bornyloxy)ethoxy)triethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The ethoxy and triethylamine moieties play a crucial role in its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 2-(2-(2-Bornyloxy)ethoxy)triethylamine and analogous ethoxy- or amine-containing compounds:
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Comparison Points:
Molecular Weight and Hydrophobicity: The bornyl group in the target compound significantly increases its molecular weight (~390 g/mol) compared to simpler analogs like 3-(2'-methoxy-ethoxy)propylamine (163.2 g/mol). This bulkiness reduces water solubility, making it more suited for non-polar solvents, whereas methoxy-ethoxy derivatives (e.g., ) retain moderate polarity.
Functionality and Reactivity: The triethylamine core enhances basicity compared to primary amines (e.g., ), facilitating its use as a base in acid-catalyzed reactions. In contrast, primary amines like 2-(2-methoxyphenoxy)ethylamine are often acylated or sulfonated in drug synthesis.
Chirality and Applications :
- The bornyl group introduces chirality, a feature absent in compounds like tris[2-(2-methoxy-ethoxy)ethyl]amine. This makes the target compound a candidate for asymmetric catalysis or enantioselective synthesis.
Synthetic Challenges :
- Coupling the bornyl group to ethoxy-triethylamine likely requires specialized conditions (e.g., nucleophilic substitution with bornyloxy chloride), akin to sulfonamide formation in . In contrast, methoxy-ethoxy analogs are synthesized via straightforward alkylation.
Biological Relevance: While 2-(2-methoxyphenoxy)ethylamine is a carvedilol precursor, the bornyl derivative’s hydrophobicity may limit pharmaceutical use but enhance membrane permeability in drug delivery systems.
Research Findings and Data Trends
- Thermal Stability : Tris[2-(2-methoxy-ethoxy)ethyl]amine has a boiling point of ~110°C, whereas the bornyl derivative’s higher molecular weight suggests a higher boiling point (>150°C).
- Solubility : Ethoxy-alcohols (e.g., ) exhibit higher water solubility due to hydroxyl groups, whereas the target compound’s bornyl and triethylamine groups favor solubility in dichloromethane or toluene.
- Synthetic Yields : Bis-sulfonamide syntheses () achieve high yields (~80–90%) under mild conditions, suggesting that similar strategies could optimize the target compound’s production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
